1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide
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Overview
Description
Preparation Methods
The synthesis of 1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide typically involves the condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature . This method ensures the formation of the desired product with high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, with reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the target molecule and the context of its use .
Comparison with Similar Compounds
Similar compounds to 1-{N’-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-propyloxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-2-7-14-11(17)12(18)16-15-8-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3,(H,14,17)(H,16,18)/b15-8+ |
InChI Key |
TVMBLUIVNPIZHA-OVCLIPMQSA-N |
Isomeric SMILES |
CCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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